molecular formula C12H14ClNO4 B12307826 tert-Butyl (4-Chlorobenzoyl)oxycarbamate

tert-Butyl (4-Chlorobenzoyl)oxycarbamate

Cat. No.: B12307826
M. Wt: 271.69 g/mol
InChI Key: DUOODNSAINMUAQ-UHFFFAOYSA-N
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Description

tert-Butyl (4-Chlorobenzoyl)oxycarbamate: is a chemical compound with the molecular formula C12H14ClNO4 and a molecular weight of 271.7 g/mol . It is an intermediate used in the synthesis of various derivatives, including those with anticancer and anti-inflammatory activities. The compound is also known by other names such as tert-Butyl 4-Chlorobenzoyloxycarbamate and tert-butyl [(4-chlorobenzoyl)oxy]carbamate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-Chlorobenzoyl)oxycarbamate typically involves the reaction of tert-butyl carbamate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-Chlorobenzoyl)oxycarbamate undergoes various chemical reactions, including substitution , oxidation , and reduction .

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield carbamates , while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (4-Chlorobenzoyl)oxycarbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the preparation of taxol derivatives , which have significant medical applications.

Biology and Medicine: The compound is used in the synthesis of derivatives with anticancer and anti-inflammatory properties. These derivatives are studied for their potential therapeutic effects and mechanisms of action.

Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of tert-Butyl (4-Chlorobenzoyl)oxycarbamate involves its interaction with specific molecular targets and pathways . The compound can act as a prodrug , releasing the active moiety upon metabolic activation . This activation often involves enzymatic cleavage, leading to the formation of the active compound that exerts the desired biological effect .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
  • 4-tert-Butylbenzyl chloride

Uniqueness: tert-Butyl (4-Chlorobenzoyl)oxycarbamate is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions and its applications in different fields of research and industry further highlight its versatility.

Properties

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

[(2-methylpropan-2-yl)oxycarbonylamino] 4-chlorobenzoate

InChI

InChI=1S/C12H14ClNO4/c1-12(2,3)17-11(16)14-18-10(15)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16)

InChI Key

DUOODNSAINMUAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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